molecular formula C6H7N3O2 B2739374 5-(Methylamino)pyrazine-2-carboxylic acid CAS No. 1339179-12-2

5-(Methylamino)pyrazine-2-carboxylic acid

Cat. No.: B2739374
CAS No.: 1339179-12-2
M. Wt: 153.141
InChI Key: VXNLGXWAVJKURT-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Heterocycles as Chemical Scaffolds

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. imist.ma This structural unit is a cornerstone in the development of various functional molecules and is found in numerous natural products and synthetic compounds. imist.manih.gov The pyrazine ring's unique electronic properties, arising from the presence of two electron-withdrawing nitrogen atoms, make it a valuable scaffold in medicinal chemistry and materials science. nih.gov Its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. rjpbcs.comontosight.ai The stability of the pyrazine ring, often greater than that of a benzene (B151609) ring, allows for a wide range of chemical modifications. um.edu.my

Significance of Carboxylic Acid Functionality in Pyrazine Systems

The introduction of a carboxylic acid group onto the pyrazine ring significantly enhances the molecular diversity and utility of the scaffold. solubilityofthings.com This functional group is a key component in many biologically active molecules, acting as a pharmacophore that can participate in hydrogen bonding and other crucial interactions with biological targets like enzymes and receptors. ontosight.ai The acidic nature of the carboxyl group allows for the formation of salts, which can improve solubility and bioavailability. Furthermore, the carboxylic acid moiety serves as a versatile synthetic handle for a variety of chemical transformations, including the formation of esters, amides, and acid chlorides, thereby enabling the construction of more complex molecular architectures. rjpbcs.comresearchgate.net

Role of Amine Substituents in Chemical Diversification

Amine substituents play a critical role in modulating the physicochemical and biological properties of pyrazine carboxylic acids. imist.ma The introduction of an amine group, such as a methylamino group, can influence the electron density of the pyrazine ring, affecting its reactivity and interaction with other molecules. researchgate.net Amine groups can act as hydrogen bond donors and acceptors, further enhancing the binding affinity of the molecule to biological targets. imist.ma They also provide an additional site for chemical modification, allowing for N-alkylation or N-acylation reactions, which are essential strategies for library synthesis and the optimization of lead compounds in drug discovery. nih.gov The presence of both amine and carboxylic acid groups on a pyrazine ring creates a multifunctional scaffold with broad potential in various research fields. imist.ma

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNLGXWAVJKURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 5 Methylamino Pyrazine 2 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches to Pyrazine (B50134) Carboxylic Acids

Direct approaches to pyrazine carboxylic acids involve either constructing the heterocyclic ring with the carboxylic acid group (or a precursor) already in place or introducing it onto a pre-formed pyrazine ring. These methods are broadly categorized into classical organic synthesis and emerging biocatalytic pathways.

Classical Organic Synthesis Routes

Traditional organic synthesis provides a robust toolkit for the preparation of pyrazine derivatives. These methods include building the pyrazine ring from acyclic precursors, modifying functional groups on an existing pyrazine core, and direct oxidation of side chains.

The construction of the pyrazine ring is a cornerstone of pyrazine chemistry. Common strategies involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. youtube.com A prevalent method is the Gutknecht synthesis, which involves the self-condensation of α-amino ketones to form dihydropyrazines, followed by oxidation to yield the aromatic pyrazine ring. biosynce.comresearchgate.net

More advanced cyclization strategies have also been developed. For instance, manganese pincer complexes can catalyze the acceptorless dehydrogenative self-coupling of 2-amino alcohols, producing symmetrically 2,5-substituted pyrazines with water and hydrogen gas as the only byproducts. nih.govacs.org This method offers an atom-economical route to pyrazine synthesis. acs.org Another approach involves the thermal or copper-mediated cyclization of N-allyl malonamides that have undergone diazidation, yielding pyrazines with ester and hydroxy groups at the 2- and 3-positions. researchgate.net Formal cycloaddition reactions, such as the (4+2) cyclization between 1-sulfonyl-1,2,3-triazoles and pyridinium (B92312) 1,4-zwitterions, provide access to fused pyrido[1,2-a]pyrazine derivatives. mdpi.com

Cyclization Method Precursors Key Features Resulting Pyrazine
Gutknecht Synthesis α-Amino ketonesSelf-condensation followed by oxidation.Symmetrically substituted pyrazines.
Dehydrogenative Coupling 2-Amino alcoholsCatalyzed by Mn-pincer complexes; atom-economical. acs.orgSymmetrically 2,5-disubstituted pyrazines. acs.org
N-allyl Malonamide Cyclization Diazidated N-allyl malonamidesThermal or copper-mediated. researchgate.net2-ester, 3-hydroxy substituted pyrazines. researchgate.net
(4+2) Cycloaddition 1-Sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionsThermal addition/elimination process. mdpi.comPyrido[1,2-a]pyrazine derivatives. mdpi.com

Once the pyrazine ring is formed, subsequent modification of side-chain functional groups is a powerful strategy for synthesizing diverse analogs. The carboxylic acid group of pyrazine-2-carboxylic acid, for example, can be activated and converted into other functionalities. Treatment with thionyl chloride transforms the acid into the more reactive pyrazine-2-carboxylic acid chloride, which can then be used in subsequent reactions. prepchem.com

Amide coupling is a common transformation. Pyrazine-2-carboxylic acids can be coupled with various amines, such as piperazines, using coupling reagents like propylphosphonic anhydride (B1165640) (T3P). rjpbcs.com Similarly, esterification, for instance through the Yamaguchi method, allows for the synthesis of various pyrazine-2-carboxylate (B1225951) esters. researchgate.net

Transition metal-catalyzed cross-coupling reactions are instrumental for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. researchgate.net Halogenated pyrazines are common substrates for Suzuki, Heck, Sonogashira, and Negishi coupling reactions, enabling the introduction of a wide array of alkyl, aryl, and other substituents. researchgate.net For example, 2,5-dibromopyrazine (B1339098) can undergo a double Suzuki–Miyaura coupling with indolylboronic acids to form bisindole pyrazines. mdpi.com Furthermore, direct C-H functionalization is an emerging field; an iron-catalyzed method has been used to couple organoboron agents with 2,3-dimethylpyrazine (B1216465). mdpi.com The transformation of one functional group into another, such as the conversion of a carboxylic acid into an amine via a Curtius rearrangement, is another key strategy for diversifying pyrazine analogs. google.com

A direct and common method for synthesizing pyrazine carboxylic acids is the oxidation of alkyl side chains on the pyrazine ring. sciencemadness.org Methylpyrazines are frequently used precursors. For instance, 2-methylpyrazine (B48319) or 2,3-dimethylpyrazine can be oxidized to the corresponding carboxylic acids. mdpi.comsciencemadness.org

Strong oxidizing agents are typically employed for this transformation. Potassium permanganate (B83412) (KMnO₄) is a classic reagent used to convert methyl groups on pyrazines into carboxylic acids. sciencemadness.org Other powerful oxidants like concentrated nitric acid and sulfuric acid have also been utilized. google.com The oxidation of 3-methylbenzopyrazine is a key step in a multi-step synthesis of 5-methyl pyrazine-2-carboxylic acid. google.com These reactions often require harsh conditions, and alternative, milder methods are actively being sought. One patented method, for example, describes a route that avoids direct, potentially hazardous oxidation by using a sequence involving bromination, amination, cyclization, and subsequent dehydrogenation to form the pyrazine carboxylic acid. google.com

Precursor Oxidizing Agent Product Notes
DimethylpyrazinePotassium Permanganate (KMnO₄)Pyrazine dicarboxylic acidA common laboratory method. sciencemadness.org
TetramethylpyrazinePotassium Permanganate (KMnO₄)Pyrazine tetracarboxylic acidDemonstrates oxidation of multiple side chains. sciencemadness.org
3-MethylbenzopyrazineInorganic Oxidant5-Methylpyrazine-2,3-dicarboxylic acidPart of a multi-step industrial synthesis. google.com
MethylpyrazinePotassium permanganate, Nitric acid, etc.Pyrazine carboxylic acidTraditional methods often use strong, hazardous oxidants. google.com

Chemoenzymatic and Biocatalytic Synthesis Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. These methods leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions.

A chemoenzymatic approach for synthesizing substituted pyrazines utilizes transaminases (ATAs). manchester.ac.uk In this process, an α-diketone is treated with a transaminase in the presence of an amine donor. The enzyme selectively catalyzes the amination of one carbonyl group to produce an α-amino ketone intermediate. This intermediate then spontaneously undergoes oxidative dimerization to form the corresponding substituted pyrazine. This method benefits from the high regioselectivity of the enzymatic amination step. manchester.ac.uk

Whole-cell biocatalysis utilizes intact microbial cells as the source of enzymes, avoiding the need for costly and time-consuming enzyme purification. This approach is particularly valuable for industrial-scale synthesis.

A notable example is the use of Bacillus smithii whole cells for the biotransformation of pyrazinamide (B1679903), the amide of pyrazine-2-carboxylic acid. tandfonline.com The acyltransferase activity of an amidase within the bacterial cells catalyzes the hydrazinolysis of pyrazinamide to produce pyrazine-2-carboxylic acid hydrazide. tandfonline.com In a fed-batch process using alginate-entrapped whole cells, a 63% molar conversion was achieved, yielding a final product concentration of 126 mM. tandfonline.com This demonstrates the potential of whole-cell systems for modifying the carboxamide group on the pyrazine ring, a structure closely related to pyrazine carboxylic acids. tandfonline.com

Genetic Engineering for Enhanced Biocatalysis

The advancement of biotechnology has introduced powerful tools for synthesizing complex molecules like pyrazine derivatives. acs.org Genetic engineering of enzymes, or biocatalysts, allows for the creation of highly efficient and specific synthetic pathways. acs.org

One notable area of research is the rational design of enzymes to improve their catalytic efficiency towards pyrazine-based compounds. acs.org For instance, researchers have focused on the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the activation of antiviral pyrazine prodrugs like T-705 (favipiravir). acs.org The natural enzyme exhibits a low rate of phosphoribosylation for these compounds. acs.org Through targeted genetic modification of the Thermus thermophilus HB27 HGPRT active site, a significantly more efficient biocatalyst was developed. acs.org Two rounds of optimization led to a remarkable 325-fold increase in the catalytic rate (kcat) for T-705 and a 125-fold increase for a similar compound, T-1105, accompanied by a substantial decrease in the Michaelis constant (KM), indicating stronger substrate binding. acs.org This engineered biocatalyst provides a foundation for the enzymatic and chemoenzymatic synthesis of various pyrazine derivatives. acs.org

Table 1: Enhancement of T. thermophilus HGPRT Activity Towards Pyrazine Prodrugs via Genetic Engineering

Compound Fold Increase in kcat Change in KM
T-705 325 Multifold Decrease
T-1105 125 Multifold Decrease

Data sourced from research on the rational design of biocatalysts for T-705/T-1105 phosphoribosylation. acs.org

Furthermore, genetic modification of microbial hosts has been employed to establish novel metabolic pathways for the de novo biosynthesis of pyrazine carboxylic acids. researchgate.net In one study, Pseudomonas putida KT2440 was engineered to produce 5-methyl-2-pyrazinecarboxylic acid from glucose. researchgate.net This was achieved by deleting six genes in the L-threonine pathway and overexpressing key enzymes to redirect the carbon flux towards the formation of a 2,5-dimethylpyrazine (B89654) intermediate, which was subsequently oxidized to the target carboxylic acid by a xylene monooxygenase. researchgate.net

Optimization of Biocatalytic Reaction Conditions

The efficiency of a biocatalytic process is highly dependent on the reaction conditions. tandfonline.comtandfonline.com Systematic optimization of parameters such as temperature, pH, substrate concentration, and catalyst loading is crucial for maximizing product yield and minimizing byproduct formation. tandfonline.comtandfonline.com

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize these multifactorial processes. tandfonline.comtandfonline.com For example, in the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide using the acyltransferase activity of Bacillus smithii IITR6b2, RSM was used to fine-tune the reaction. tandfonline.comtandfonline.com The study identified four key factors: the concentrations of pyrazinamide and hydrazine (B178648) dihydrochloride (B599025), temperature, and the concentration of the whole-cell biocatalyst. tandfonline.comtandfonline.com The optimized conditions were found to be a pyrazinamide concentration of 40 mM, a hydrazine dihydrochloride concentration of 1000 mM, a cell concentration of 2.5 mg/mL, and a temperature of 20 °C. tandfonline.comtandfonline.com Under these conditions, a fed-batch biotransformation process using alginate-entrapped cells achieved a final product concentration of 126 mM, corresponding to a 63% molar conversion. tandfonline.comtandfonline.com

In another approach, a continuous-flow microreactor system was developed for the synthesis of pyrazinamide derivatives catalyzed by an immobilized lipase, Lipozyme® TL IM. nih.gov The optimization of this system involved studying the effects of the solvent, substrate ratio, reaction temperature, and residence time (flow rate). nih.gov This method proved to be highly efficient, allowing for the synthesis of various pyrazinamide derivatives at 45 °C with a short residence time of 20 minutes in the greener solvent tert-amyl alcohol, achieving yields as high as 91.6%. nih.gov

Table 2: Optimized Conditions for Biocatalytic Synthesis of Pyrazine Derivatives

Product Biocatalyst Method Optimized Parameters Yield/Conversion
Pyrazine-2-carboxylic acid hydrazide Bacillus smithii IITR6b2 Fed-batch Biotransformation 40 mM Pyrazinamide, 1000 mM Hydrazine dihydrochloride, 2.5 mg/mL cells, 20 °C 63% Molar Conversion
Pyrazinamide derivatives Lipozyme® TL IM Continuous-flow Microreactor tert-amyl alcohol, 45 °C, 20 min residence time Up to 91.6%

Data compiled from studies on biotransformation process optimization. tandfonline.comtandfonline.comnih.gov

Introduction of Methylamino Group into the Pyrazine Core

A key step in the synthesis of 5-(methylamino)pyrazine-2-carboxylic acid is the introduction of the methylamino moiety onto the pyrazine ring. This is typically achieved through nucleophilic substitution or reductive amination strategies.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a common and effective method for functionalizing electron-deficient heterocyclic rings like pyrazine. thieme-connect.deum.edu.my The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates the attack of nucleophiles, especially when a good leaving group, such as a halogen, is present at one of the ring positions. thieme-connect.deum.edu.my Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) analogs. thieme-connect.de

The synthesis of this compound can be envisioned via the reaction of a 5-halopyrazine-2-carboxylic acid derivative (e.g., 5-chloropyrazine-2-carboxylic acid) with methylamine (B109427). In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the halide ion yields the desired 5-(methylamino) product. The reaction can be accelerated using microwave irradiation, which has been shown to effectively promote nucleophilic aromatic substitution on 2-chloropyrazine (B57796) with various nucleophiles. um.edu.my The presence of activating groups or the use of N-oxides can further enhance the reactivity of the pyrazine ring towards nucleophiles. thieme-connect.describd.com

Reductive Amination Strategies

Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds, providing a controlled alternative to direct alkylation of amines. harvard.edumasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

This strategy can be applied to the pyrazine core in several ways. One potential route involves reacting a 5-aminopyrazine-2-carboxylic acid with formaldehyde (B43269) to form an intermediate imine, which is subsequently reduced to the 5-(methylamino) group. Alternatively, a pyrazine derivative containing a carbonyl group, such as a 5-formyl- or 5-acetylpyrazine-2-carboxylic acid, could be reacted with methylamine. youtube.com

A variety of reducing agents are suitable for this transformation, but sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective. harvard.edumasterorganicchemistry.com These reagents are mild and selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound, preventing side reactions and avoiding the problem of over-alkylation. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org

Purification and Isolation Techniques in Pyrazine Carboxylic Acid Synthesis

The final stage in the synthesis of pyrazine carboxylic acids is the purification and isolation of the target compound from the reaction mixture. A variety of standard and advanced techniques are employed to achieve high purity, which is often essential for subsequent applications.

Liquid-Liquid Extraction (LLE) is a fundamental technique used to separate pyrazines from aqueous reaction mixtures. nih.gov The choice of organic solvent is critical; solvents like hexane (B92381), methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) are commonly used, often requiring multiple extraction steps to ensure effective isolation. nih.gov

Chromatography is a powerful tool for purifying pyrazine derivatives. nih.govscispace.com

Column Chromatography: This method is widely used for separation. Silica (B1680970) gel is a common stationary phase. nih.gov In some cases, passing the organic extracts through a silica column can effectively remove polar impurities like imidazoles. nih.gov Eluent systems, such as a mixture of hexane and ethyl acetate, can be optimized to separate different pyrazine compounds. nih.gov For more specialized separations, columns packed with C18-bonded silica are also utilized. nih.gov

Plate Chromatography: This technique, also known as preparative thin-layer chromatography, can be used for the purification of smaller quantities of material, as demonstrated in the synthesis of certain pyrazinoic acid derivatives. scispace.com

Recrystallization is a classic and effective method for purifying solid compounds. scispace.com The crude product is dissolved in a suitable solvent or solvent mixture (e.g., methanol (B129727) and water) at an elevated temperature, and then allowed to cool slowly. scispace.com As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the solution.

Distillation can be employed to isolate volatile pyrazines from non-volatile impurities. nih.gov Distilling the aqueous reaction mixture can effectively separate the desired pyrazines, leaving behind undesirable components like imidazoles in the non-distilled portion. nih.gov

Other techniques mentioned in the literature for the purification of pyrazine carboxylic acids and their precursors include acidification to precipitate the acid, extraction with specific solvents like butanone, treatment with decolorizing carbon to remove colored impurities, and washing with various aqueous solutions (e.g., sodium carbonate or brine) to remove salts and other water-soluble byproducts. google.comorgsyn.org

Iii. Chemical Reactivity and Functional Group Transformations

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the C-2 position of the pyrazine (B50134) ring is the primary site for transformations such as esterification and amidation. Its reactivity is influenced by the electronic nature of the pyrazine core. These transformations typically involve the activation of the carboxyl group to facilitate nucleophilic attack by alcohols, amines, or hydrazine (B178648) derivatives.

Esterification involves the conversion of the carboxylic acid to an ester. This is a common strategy in medicinal chemistry and organic synthesis to modify polarity and bioavailability. For pyrazine carboxylic acids, this can be achieved through several protocols.

Direct esterification, often referred to as Fischer esterification, is a standard method for producing esters from carboxylic acids and alcohols. This acid-catalyzed reaction is an equilibrium process where the removal of water drives the reaction toward the ester product. For compounds structurally similar to 5-(methylamino)pyrazine-2-carboxylic acid, such as 5-methylpyrazine-2-carboxylic acid, this transformation is typically achieved by refluxing the acid in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid. who.intresearchgate.net The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.

A patent for the synthesis of other pyrazine-2-carboxylate (B1225951) esters highlights that the reaction can be driven to completion by removing the water generated through azeotropic dehydration. google.com

Table 1: Examples of Direct Esterification Conditions for Analogous Pyrazine Carboxylic Acids

Starting Material Alcohol Catalyst Conditions Product Reference
5-Methylpyrazine-2-carboxylic acid Methanol (B129727) Sulfuric acid (catalytic) Reflux Methyl 5-methylpyrazine-2-carboxylate who.intresearchgate.net
Pyrazine-2-carboxylic acid Isobutyl alcohol Acid catalyst Azeotropic dehydration Isobutyl pyrazine-2-carboxylate google.com

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. An ester of this compound, for instance, a methyl ester, could be converted to an ethyl ester by treatment with ethanol (B145695) in the presence of an acid catalyst or, more commonly, a catalytic amount of a base like sodium ethoxide. masterorganicchemistry.com The reaction mechanism under basic conditions involves the nucleophilic attack of the alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the original alkoxy group. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol used for the exchange is typically used in large excess as the solvent. masterorganicchemistry.com

Table 2: Conceptual Transesterification Reaction

Starting Ester Reagent Catalyst Product

The formation of an amide bond is one of the most important reactions of carboxylic acids, leading to the synthesis of carboxamides. This transformation is crucial in the development of new bioactive molecules.

Pyrazine carboxamides are synthesized by reacting a pyrazine carboxylic acid with an amine. The direct reaction is generally not feasible and requires the activation of the carboxylic acid. organic-chemistry.org One common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.netnih.gov

Alternatively, modern peptide coupling reagents can be used for the direct amidation of the carboxylic acid without isolating an intermediate. uni-kiel.de These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide), activate the carboxylic acid in situ to facilitate the reaction with an amine. uni-kiel.debachem.com Research on other aminopyrazines has shown that activating the acid with methanesulfonyl chloride and N-methylimidazole is an effective method for coupling with electron-deficient pyrazine amines. researchgate.net

Table 3: Selected Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagent(s) General Application Reference
Acyl Halide Formation Thionyl chloride (SOCl₂) Converts carboxylic acid to acyl chloride for reaction with amines researchgate.netnih.gov
Carbodiimides DCC, EDC Direct coupling of carboxylic acids and amines, often with additives uni-kiel.de
Onium Salts (Aminium/Uronium) HATU, HBTU Highly efficient direct coupling, low racemization uni-kiel.debachem.com

The synthesis of pyrazine-derived hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds, typically follows a two-step procedure starting from the carboxylic acid. who.intminia.edu.eg The carboxylic acid is first converted into an ester, as described in section 3.1.1.1. Subsequently, the ester undergoes hydrazinolysis—reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O)—to yield the desired carbohydrazide. who.intresearchgate.net

For example, 5-methylpyrazine-2-carbohydrazide (B1341549) is synthesized by refluxing methyl 5-methylpyrazine-2-carboxylate with hydrazine hydrate in a solvent like methanol. who.int After the reaction is complete, the solvent is removed, and the resulting hydrazide is purified, often by recrystallization. who.int This well-established sequence is broadly applicable to pyrazine carboxylic acids.

Table 4: Two-Step Synthesis of Pyrazine-Derived Hydrazides from Analogues

Step Starting Material Reagents Product Reference
1. Esterification 5-Methylpyrazine-2-carboxylic acid Methanol, H₂SO₄ (cat.) Methyl 5-methylpyrazine-2-carboxylate who.int

Amidation and Peptide Coupling Reactions

Preparation of Pyrazine-Carboxylamino Acids and Dipeptides

The carboxylic acid function of this compound is a key site for modification, particularly for the formation of amide bonds, which is the basis for creating pyrazine-carboxylamino acids and dipeptides. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by the amino group of an amino acid or peptide.

One common strategy is the use of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). imist.manih.gov In this method, the carboxylic acid reacts with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to form a highly reactive acyl-imidazole intermediate. This intermediate readily reacts with the incoming amine of an amino acid or dipeptide, displacing the imidazole (B134444) group to form the desired amide bond. The reaction proceeds smoothly, often with the evolution of carbon dioxide gas signaling the initial activation step. nih.gov

Another established method involves a two-step process starting with esterification of the carboxylic acid, for example, through a Fischer esterification with methanol in the presence of a strong acid catalyst like H₂SO₄. nih.gov The resulting methyl ester can then be treated with the desired amino acid or peptide. This aminolysis step, which can be promoted by microwave irradiation, results in the formation of the peptide linkage. nih.gov

These synthetic routes provide access to a variety of peptide derivatives, where the pyrazine moiety can be incorporated as a unique structural element.

Table 1: General Methods for Amide Bond Formation

Method Activating/Coupling Agent Typical Conditions Ref.
Direct Amidation 1,1'-Carbonyldiimidazole (CDI) Anhydrous DMSO, Room Temp. then heat imist.manih.gov

| Ester Aminolysis | H₂SO₄/Methanol (esterification) | 1. Ester formation (0°C to RT) 2. Amine, MW irradiation (e.g., 120-130°C) | nih.gov |

Salt Formation and Co-crystallization Studies

The molecular structure of this compound, featuring both an acidic carboxylic acid group and basic nitrogen atoms (on the pyrazine ring and the methylamino substituent), makes it an ideal candidate for studies in salt formation and co-crystallization. These studies are fundamental to crystal engineering, where understanding and controlling intermolecular interactions allows for the design of new solid-state materials.

The formation of a molecular salt versus a co-crystal is dictated by the transfer of a proton from an acidic to a basic site. In the interaction between a carboxylic acid and a nitrogen heterocycle, proton transfer is highly probable. The outcome can often be predicted using the ΔpKa rule, which states that salt formation is likely if the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa[base-H⁺] - pKa[acid]) is greater than approximately 3. rsc.org

For this compound, proton transfer can occur intramolecularly to form a zwitterion, or intermolecularly when reacted with a sufficiently strong acid or base. When co-crystallized with another acidic or basic compound, the functional groups of the pyrazine derivative will compete for protonation or deprotonation, leading to the formation of a stable salt. dergipark.org.trresearchgate.net The stability of these proton-transfer systems depends on factors such as the geometry and topology of the acid and base components and the resulting electrostatic forces. dergipark.org.tr

In the solid state, the salts of pyrazine carboxylic acids self-assemble into extended architectures governed by non-covalent interactions, primarily hydrogen bonds. The various functional groups of this compound serve as both hydrogen bond donors and acceptors, facilitating the creation of robust supramolecular synthons.

Studies on related pyrazine and pyridine (B92270) carboxylic acids have shown a strong tendency to form recurring hydrogen-bonding patterns. rsc.org The carboxylate group is a powerful hydrogen bond acceptor, readily interacting with protonated pyrazine nitrogens (N-H⁺···O⁻) or the N-H group of the methylamino moiety. The remaining ring nitrogen can also act as a hydrogen bond acceptor. These interactions can link individual molecules into complex one-, two-, or three-dimensional networks, such as chains, sheets, or frameworks. dergipark.org.trrsc.org The specific arrangement, or supramolecular assembly, is a key determinant of the crystal's physical properties.

Table 2: Potential Hydrogen Bonding Interactions in Salts of this compound

Donor Acceptor Type of Interaction Potential Supramolecular Motif
Carboxylic Acid (O-H) Pyrazine Nitrogen (N) O-H···N Heterodimer, Chains
Methylamino (N-H) Carboxylate (O⁻) N-H···O Dimer, Sheets
Protonated Pyrazine (N⁺-H) Carboxylate (O⁻) N⁺-H···O Ion-pair linkage, Networks

Decarboxylation Studies and Mechanism Elucidation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a known reaction for certain heterocyclic carboxylic acids. For pyrazine-2-carboxylic acids, this transformation typically requires energy input (heating) and can be influenced by the presence of acid. wikipedia.org The mechanism is of significant interest as it relates to both synthetic utility and biological activity.

The decarboxylation of related pyridinecarboxylic acids is proposed to proceed through one of two primary mechanisms, depending on the conditions. nih.gov

Ylide Mechanism: At lower acidity, the reaction can proceed via a zwitterionic intermediate. The pyrazine nitrogen atom para to the carboxyl group is protonated. Subsequent loss of CO₂ generates a carbanionic intermediate or "ylide," which is then quickly protonated by the solvent to yield the final product.

Protonation Mechanism: At higher acidities, an alternative pathway may involve protonation at the carbon atom to which the carboxyl group is attached (C2), forming an intermediate that facilitates the departure of CO₂. nih.gov

For this compound, the electron-donating nature of the methylamino group at position 5 would increase the electron density in the ring, potentially influencing the stability of the intermediates in these pathways and thus affecting the rate and conditions required for decarboxylation.

Reactions at the Methylamino Group

The secondary amine of the methylamino group is a nucleophilic center and can undergo reactions typical for amines, such as alkylation and acylation. These transformations provide a route to further functionalize the pyrazine scaffold.

Alkylation: The nitrogen atom of the methylamino group can be alkylated by reaction with electrophiles like alkyl halides or sulfates. This Sₙ2 reaction would convert the secondary amine into a tertiary amine. The reactivity of the amine is influenced by the electron-withdrawing nature of the pyrazine ring, which may decrease its nucleophilicity compared to a simple alkylamine. The reaction typically requires a base to neutralize the proton liberated during the reaction.

Acylation: The methylamino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine, forms an amide. This transformation is a robust and widely used method for introducing a wide variety of substituents onto the amine, further diversifying the chemical space accessible from the parent compound. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,1'-Carbonyldiimidazole (CDI)
Dimethyl sulfoxide (DMSO)
Carbon dioxide
Pyridine

Modifications of the Pyrazine Ring System

The pyrazine ring, being electron-deficient, has a distinct reactivity profile compared to benzene (B151609) and other aromatic systems. While it is generally resistant to electrophilic attack, it is more susceptible to nucleophilic substitution and can be functionalized effectively through metal-catalyzed cross-coupling reactions after initial halogenation.

A powerful strategy for modifying the pyrazine ring of this compound involves a two-step sequence: halogenation followed by a palladium-catalyzed cross-coupling reaction.

Halogenation: The first step is the introduction of a halogen atom (Cl, Br, or I) onto the pyrazine ring. The existing amino group is an activating, ortho-, para-directing group, which facilitates electrophilic halogenation. Therefore, treatment of this compound or its ester derivative with an electrophilic halogenating agent is expected to install a halogen at the C3 or C6 position. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for the halogenation of aminopyrazines, often providing good yields. researchgate.netthieme.de Studies on 2-aminopyrazine (B29847) have shown that both mono- and di-bromination can be achieved with excellent yields using NBS in acetonitrile, with reaction outcomes controlled by the stoichiometry of the halogenating agent. thieme.de

Cross-Coupling Reactions: With a halogen atom installed, the resulting halo-pyrazine serves as an excellent substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of new carbon-carbon bonds by reacting the halopyrazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.org This reaction is highly versatile and tolerates a wide range of functional groups. Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of chloropyrazines with various aryl and heteroaryl boronic acids, showcasing the utility of this method for creating diverse biaryl structures. lookchem.commdpi.com This makes the Suzuki-Miyaura coupling a key method for the further functionalization of the this compound scaffold.

Table 2: Examples of Suzuki-Miyaura Coupling on Halogenated Pyrazine Derivatives
Halopyrazine SubstrateBoronic Acid/EsterCatalyst/BaseSolventProductReference
ChloropyrazineAryl boronic acidsPd(dppb)Cl₂, Na₂CO₃Toluene/WaterArylpyrazine lookchem.com
2,5-Dibromopyrazine (B1339098)3-BorylindolePd(PPh₃)₄-2,5-Bis(indol-3-yl)pyrazine mdpi.com
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl boronic acids/estersPd(PPh₃)₄, K₃PO₄1,4-Dioxane5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide orgsyn.org

Electrophilic aromatic substitution (EAS) reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, are cornerstone transformations for many aromatic compounds. However, the pyrazine ring is highly deactivated towards this class of reactions. The presence of two electron-withdrawing nitrogen atoms significantly reduces the electron density of the ring, making it a poor nucleophile for attack by electrophiles.

This deactivation is analogous to that seen in pyridine but is more pronounced in pyrazine due to the second nitrogen atom. Furthermore, under the acidic conditions often required for EAS, the basic nitrogen atoms are likely to be protonated, forming a pyrazinium cation. This further increases the electron-deficient nature of the ring, rendering it extremely resistant to electrophilic attack. Consequently, electrophilic aromatic substitution is generally not a viable method for the functionalization of the pyrazine ring in this compound, unless the ring is substituted with multiple, very strong electron-donating groups, which is not the case here. Functionalization is typically achieved through the halogenation and cross-coupling pathways described previously.

Iv. Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For pyrazine (B50134) derivatives, NMR is crucial for assigning protons and carbons on the heterocyclic ring and its substituents.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical shifts, integration, and coupling patterns of protons, which is fundamental for assigning the structure of pyrazine-2-carboxylic acid derivatives. The substitution pattern on the pyrazine ring significantly influences the chemical shifts of the aromatic protons.

In a series of amide derivatives of the closely related 5-methylpyrazine-2-carboxylic acid, the protons on the pyrazine ring typically appear as distinct singlets or doublets in the downfield region (δ 8.0-9.5 ppm), characteristic of aromatic heterocyclic systems. rjpbcs.comresearchgate.net For instance, the pyrazine protons in compounds like (5-methylpyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone show signals around δ 8.05 and 8.57 ppm. rjpbcs.com The methyl group protons on the pyrazine ring present a singlet further upfield, typically around δ 2.55 ppm. rjpbcs.com

Similarly, for 3-amino-N-methylpyrazine-2-carboxamide, an isomer of the title compound, the pyrazine ring protons appear as doublets at δ 8.13 and δ 7.76 ppm, while the N-methyl protons are observed as a doublet at δ 2.98 ppm. imist.ma The coupling between the N-H proton and the methyl protons is a key indicator for the N-methyl group's presence. The acidic proton of the carboxylic acid group itself is highly deshielded and often appears as a broad singlet in the δ 10–12 ppm region, a distinctive signal that disappears upon deuterium (B1214612) exchange with D₂O. libretexts.org

Table 1: Representative ¹H NMR Data for Derivatives of Pyrazine-2-Carboxylic Acid

Compound Solvent Pyrazine Ring Protons (δ, ppm) N-Methyl Protons (δ, ppm) Other Key Signals (δ, ppm)
3-amino-N-methylpyrazine-2-carboxamide imist.ma CDCl₃ 8.13 (d, J=2.45), 7.76 (d, J=2.45) 2.98 (d, J=5.05) 7.89 (bs, NH)
(5-methylpyrazin-2-yl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone rjpbcs.com DMSO-d₆ 8.75 (d, J=1.4), 8.57 (d, J=0.88) N/A 2.55 (s, pyrazine-CH₃), 2.25 (s, pyrimidine-CH₃)

Note: Data is based on reported values for related derivatives. d = doublet, s = singlet, m = multiplet, bs = broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy is essential for elucidating the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 5-(methylamino)pyrazine-2-carboxylic acid and its derivatives are indicative of their electronic environment.

The carbonyl carbon of the carboxylic acid or its amide/ester derivatives is one of the most deshielded signals, typically appearing in the range of δ 160–185 ppm. libretexts.orgoregonstate.edu For example, the amide carbonyl carbons in a series of pyrazine-2-carboxamide derivatives were reported between δ 160.6 and 162.9 ppm. semanticscholar.org In 3-amino-N-methylpyrazine-2-carboxamide, the carbonyl carbon signal is observed at δ 166.6 ppm. imist.ma

The sp²-hybridized carbons of the pyrazine ring are found further upfield in the aromatic region, generally between δ 125 and 160 ppm. imist.ma The specific chemical shifts depend on the substituents; carbons bearing nitrogen atoms are more deshielded. The methylamino substituent's carbon (N-CH₃) would be expected in the aliphatic region, with a typical chemical shift around δ 25-30 ppm. imist.ma

Table 2: Representative ¹³C NMR Data for Derivatives of Pyrazine-2-Carboxylic Acid

Compound Solvent C=O (δ, ppm) Pyrazine Ring Carbons (δ, ppm) N-Methyl Carbon (δ, ppm)
3-amino-N-methylpyrazine-2-carboxamide imist.ma CDCl₃ 166.6 155.9, 146.5, 131.5, 126.7 25.9
3-amino-N-phenylpyrazine-2-carboxamide imist.ma CDCl₃ 163.9 155.4, 147.1, 137.4, 131.5, 126.2 N/A

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex structures. holzer-group.at Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the connectivity of atoms within the molecule.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity between adjacent protons on the pyrazine ring, if present.

HSQC: This technique correlates protons with their directly attached carbons (¹H-¹³C). It would be used to definitively assign the protonated carbons of the pyrazine ring and the methyl group of the methylamino substituent.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons. For this compound, HMBC would show correlations from the pyrazine ring protons to the carboxylic acid carbon (C2) and the carbon bearing the methylamino group (C5), confirming their positions. Correlations from the N-methyl protons to the C5 carbon would also be expected, solidifying the assignment of the substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₆H₇N₃O₂), the calculated monoisotopic mass is 153.0538 Da. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm).

For example, HRMS (TOF MS ESI) analysis of the related compound 3-amino-N-methylpyrazine-2-carboxamide yielded an [M+H]⁺ ion at m/z 153.0772, which closely matched the calculated value of 153.0776 for its protonated formula, C₆H₉N₄O⁺. imist.ma Similarly, a series of pyrazine-2-carboxylic acid derivatives analyzed by ESI-HRMS showed excellent agreement between the calculated and found masses, such as a calculated value of 228.1137 and a found value of 228.1135 for one derivative. semanticscholar.org This level of precision is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is widely used to assess the purity of synthesized compounds and analyze complex mixtures. rjpbcs.com

For a polar compound like this compound, reversed-phase liquid chromatography (RP-LC) might be employed. However, carboxylic acids can be challenging to retain on standard RP columns. nih.gov Therefore, analytical methods may involve derivatization of the carboxylic acid group to increase its hydrophobicity and improve chromatographic performance. nih.govnih.gov The LC system separates the target compound from any starting materials, by-products, or degradation products. The eluent is then introduced into the mass spectrometer, which serves as a highly sensitive and selective detector. By monitoring the m/z value corresponding to the target compound, its purity can be quantified. The technique also allows for the tentative identification of impurities based on their respective mass-to-charge ratios.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid, secondary amine, and pyrazine ring moieties.

The presence of the carboxylic acid group gives rise to several characteristic vibrations. A very broad absorption band is typically observed in the region of 3500-2500 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak. For aromatic carboxylic acids, this band is typically found in the 1710-1680 cm⁻¹ range due to conjugation. spectroscopyonline.com Additionally, the C-O stretching vibration can be found between 1320 and 1210 cm⁻¹, and a broad O-H wagging (out-of-plane bend) is characteristic around 960-900 cm⁻¹. spectroscopyonline.com

The secondary amine (N-H) group of the methylamino substituent also produces a characteristic stretching vibration. This N-H stretch typically appears as a moderate absorption band in the 3500-3300 cm⁻¹ region. In studies of related pyrazine carboxamide derivatives, N-H stretching vibrations have been identified around 3323 cm⁻¹. hilarispublisher.comresearchgate.net The pyrazine ring itself will exhibit C-H, C=N, and C=C stretching vibrations, as well as ring breathing modes, which contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

The interpretation of the IR spectrum for this compound involves analyzing these key absorption bands to confirm the presence of its constituent functional groups. Shifts in these frequencies can provide insight into intermolecular interactions, such as hydrogen bonding, within the solid sample. hilarispublisher.com

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3500 - 2500 Broad, Strong
Secondary Amine N-H Stretch 3500 - 3300 Moderate
Carboxylic Acid C=O Stretch 1710 - 1680 Strong
Aromatic Ring C=N, C=C Stretches 1600 - 1450 Moderate to Strong
Carboxylic Acid C-O Stretch 1320 - 1210 Moderate
Carboxylic Acid O-H Wag 960 - 900 Broad, Moderate

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not prominently available in the surveyed literature, extensive crystallographic work on closely related pyrazine derivatives provides significant insight into its expected solid-state structure. For instance, the crystal structure of methyl 5-methyl-2-pyrazinecarboxylate, an ester derivative, has been determined. researchgate.net Such studies on derivatives are invaluable for predicting the molecular geometry and packing behavior of the parent acid.

In the structure of methyl 5-methyl-2-pyrazinecarboxylate, the molecule is nearly planar. researchgate.net The analysis reveals a small dihedral angle between the plane of the pyrazine ring and the plane of the ester group, indicating a high degree of conjugation across these moieties. researchgate.net It is anticipated that this compound would adopt a similarly planar or near-planar geometry to maximize electronic delocalization. Data from such a study on a derivative can be summarized to illustrate the type of information obtained.

Table 2: Illustrative Crystallographic Data for a Pyrazine Carboxylic Acid Derivative (Methyl 5-methyl-2-pyrazinecarboxylate)

Parameter Value
Chemical Formula C₇H₈N₂O₂
Crystal System Data not specified in abstract
Space Group Data not specified in abstract
Dihedral Angle (Pyrazine Ring to Ester Group) 5.4 (1)°

Data derived from the study of a related derivative, methyl 5-methyl-2-pyrazinecarboxylate, as a predictive model. researchgate.net

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, given the presence of hydrogen bond donors (the carboxylic acid O-H and the amine N-H) and acceptors (the carboxylic oxygen atoms and the pyrazine nitrogen atoms). The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common structural motif in carboxylic acids. uky.edu

Conformational analysis in the solid state, as determined by X-ray crystallography, reveals the most stable spatial arrangement of the atoms in the crystal. For this compound, the key conformational feature is the orientation of the carboxylic acid group relative to the pyrazine ring.

Based on studies of related compounds like methyl 5-methyl-2-pyrazinecarboxylate, the molecule is expected to be largely planar. researchgate.net The dihedral angle between the pyrazine ring and the carboxylic acid group is anticipated to be small, which facilitates electronic conjugation between the aromatic ring and the carboxyl substituent. This planarity is a common feature in conjugated systems. The methylamino group also has a defined orientation relative to the ring, although rotation around the C-N single bond is possible. However, in the solid state, its conformation will be fixed by intermolecular interactions, such as hydrogen bonding and steric effects, to achieve the most energetically favorable packing arrangement. uky.edu

V. Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is frequently applied to heterocyclic compounds like pyrazine (B50134) derivatives to gain a detailed understanding of their geometry, stability, and reactivity. bendola.commdpi.com While specific DFT studies focusing exclusively on 5-(methylamino)pyrazine-2-carboxylic acid are not extensively detailed in publicly available literature, the methodologies are well-established through research on closely related pyrazine carboxamide and carboxylic acid derivatives. nih.govnanoient.org

Electronic structure calculations are fundamental to understanding a molecule's behavior. For a compound like this compound, DFT would be used to determine key electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnanoient.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nanoient.orgmdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, revealing the stabilization energy associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. nanoient.org This analysis helps in understanding the nature of the intramolecular bonding and the stability of the molecular structure.

Table 1: Key Electronic Descriptors Typically Calculated via DFT for Pyrazine Derivatives
DescriptorTypical Information ProvidedRelevance
EHOMO (Energy of HOMO)Electron-donating abilityPredicts reactivity towards electrophiles
ELUMO (Energy of LUMO)Electron-accepting abilityPredicts reactivity towards nucleophiles
HOMO-LUMO Energy Gap (ΔE)Chemical stability and reactivityIndicates kinetic stability and electronic excitation energy
Dipole Moment (µ)Overall polarity of the moleculeInfluences solubility and intermolecular interactions
Ionization Potential (IP)Energy required to remove an electronRelated to EHOMO
Electron Affinity (EA)Energy released when an electron is addedRelated to ELUMO

DFT calculations are a reliable method for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound by comparing theoretical spectra with experimental results.

Vibrational Spectroscopy: DFT can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nanoient.org Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. tubitak.gov.tr A detailed interpretation of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. nanoient.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the chemical shifts of ¹H and ¹³C NMR spectra. nanoient.org These calculated shifts are compared against a reference compound (e.g., Tetramethylsilane) to predict the NMR spectrum, which is invaluable for structural elucidation.

DFT is instrumental in exploring the pathways of chemical reactions at the molecular level. For transformations involving this compound, DFT could be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, DFT can locate stable intermediates and high-energy transition states that connect reactants to products. chemrxiv.org

Determine Reaction Pathways: For complex reactions, multiple pathways may be possible. DFT calculations can help determine the most favorable reaction mechanism by comparing the activation energies of different pathways. chemrxiv.org For instance, in reactions like amide couplings or cyclizations involving pyrazine derivatives, DFT can clarify the sequence of bond-forming and bond-breaking events. mdpi.com

By calculating the energies of all species along a reaction pathway (reactants, intermediates, transition states, and products), DFT can be used to construct a detailed energetic profile, or reaction coordinate diagram. chemrxiv.org

This profile provides critical quantitative data:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.

Reaction Energy (ΔEr): The net energy difference between products and reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Studies on related heterocyclic systems have shown that DFT can accurately model the stereochemistry and steric energy of molecules, providing insights into the stability of different conformations and their impact on reactivity. bendola.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. ijournalse.org For a series of related compounds like pyrazine derivatives, QSPR can be used to predict properties of new or untested molecules, saving time and resources. ijournalse.orgresearchgate.net

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a molecule such as this compound, these descriptors would be generated using specialized software.

Descriptor Categories:

Electronic Descriptors: These are often calculated using quantum chemical methods like DFT and include parameters such as HOMO/LUMO energies, dipole moment, and atomic charges. ijournalse.org

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and path counts.

Constitutional Descriptors: These reflect the basic composition of the molecule, including molecular weight, atom counts, and functional group counts. nih.gov

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as surface area and volume.

Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones that have the strongest correlation with the property of interest. This is often achieved using statistical methods like stepwise Multiple Linear Regression (MLR), which builds a predictive model by systematically adding or removing descriptors to find the optimal set. ijournalse.org Such models have been successfully developed for pyrazine derivatives to predict properties like olfactive thresholds. ijournalse.org

Table 2: Common Molecular Descriptors Used in QSPR Studies
Descriptor TypeExamplesInformation Encoded
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesReactivity, Polarity, Electrostatic interactions
TopologicalWiener index, Randić index, Kappa shape indicesMolecular size, branching, and shape
ConstitutionalMolecular weight, Number of N atoms, Number of ringsBasic molecular composition
GeometricalMolecular surface area, Molecular volume3D size and shape of the molecule

Predictive Modeling for Chemical Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. These models leverage calculated molecular descriptors to forecast the properties of a compound. For derivatives of pyrazine-2-carboxylic acid, methods such as Density Functional Theory (DFT) have been employed to compute molecular surface electrostatic potentials and orbital energies (e.g., LUMO - Lowest Unoccupied Molecular Orbital), which are then correlated with biological activities like cytotoxicity. nih.govnih.gov

For this compound, various physicochemical properties can be predicted using chemoinformatic algorithms. These properties are critical for assessing the molecule's behavior, including its solubility, permeability, and potential as a scaffold in medicinal chemistry. The predictions are derived from the molecule's 2D structure and are based on fragment contributions or topological indices.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance
Molecular Weight 153.14 g/mol The mass of one mole of the substance.
LogP (Octanol-Water Partition Coefficient) 0.2 - 0.6 Indicates the lipophilicity of the molecule; a low value suggests higher water solubility.
Topological Polar Surface Area (TPSA) 78.2 Ų Predicts the molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2 The number of hydrogen atoms attached to electronegative atoms (O, N); influences solubility and binding.
Hydrogen Bond Acceptors 5 The number of electronegative atoms (O, N) that can accept a hydrogen bond.

| Rotatable Bonds | 2 | Measures the conformational flexibility of the molecule. |

Note: The values in this table are generated by common computational prediction algorithms and may vary slightly between different models.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com These simulations provide a detailed view of conformational changes, solvent interactions, and the stability of molecular complexes, which is particularly relevant in drug design and materials science. mdpi.com

Currently, there are no specific published Molecular Dynamics studies for this compound. However, the application of MD would be highly relevant for several reasons. For instance, in the context of drug discovery, molecular docking is often used to predict the binding pose of a ligand to a biological target. researchgate.net MD simulations are frequently performed as a subsequent step to refine these docked poses, assess the stability of the ligand-protein complex, and calculate binding free energies more accurately. Such simulations could reveal the key interactions and dynamic behavior of this compound within a protein's active site, providing insights that static docking models cannot capture.

pKa Prediction and Ionic Equilibria Studies

The acid dissociation constant (pKa) is a fundamental property that describes the extent of ionization of a molecule in a solution at a given pH. It profoundly influences solubility, membrane permeability, and receptor-binding interactions. Computational methods for pKa prediction are diverse, ranging from rapid empirical and QSAR-based models to more resource-intensive quantum mechanical (QM) calculations. optibrium.com Methods like the semi-empirical PM6 have been used to predict pKa values with reasonable accuracy for various functional groups, including carboxylic acids and amines. peerj.com

The this compound molecule is amphiprotic, possessing both acidic and basic centers. The primary ionizable sites are:

The carboxylic acid group (-COOH), which is acidic.

The methylamino group (-NHCH₃), which is basic.

The two pyrazine ring nitrogens , which are weakly basic.

Accurately predicting the pKa for each site is challenging, as the ionization of one group influences the electronic properties and, consequently, the pKa of the others. nih.gov Computational algorithms analyze the stability of different protonation states to estimate these values.

Table 2: Predicted pKa Values for Ionizable Centers of this compound

Ionizable Group Predicted pKa (Acidic) Predicted pKa (Basic) Predominant Species at pH 7.4
Carboxylic Acid (-COOH) ~2.5 - 3.5 - Carboxylate (-COO⁻)
Methylamino (-NHCH₃) - ~4.0 - 5.0 Neutral (-NHCH₃)

| Pyrazine Nitrogens | - | ~0.5 - 1.5 | Neutral |

Note: These values represent typical predictions from computational software. The actual experimental values may differ. The pKa of the basic groups refers to the pKa of their conjugate acids.

Based on these predicted values, at physiological pH (~7.4), the carboxylic acid group would be deprotonated (negatively charged carboxylate), while the methylamino and pyrazine nitrogen groups would be predominantly in their neutral, unprotonated forms. This suggests the molecule would exist primarily as an anion in typical biological environments.

Vi. Applications As Chemical Building Blocks in Material Science and Catalysis

Components in Coordination Chemistry and Complex Formation

Catalytic Applications of Pyrazine-Metal Complexes:No research could be located that explores the catalytic activity or potential applications of metal complexes formed with 5-(Methylamino)pyrazine-2-carboxylic acid.

General information on related pyrazine (B50134) compounds exists, but extrapolating these findings would violate the instruction to focus solely on this compound.

Intermediates in the Synthesis of Diverse Chemical Entities

The strategic placement of the methylamino and carboxylic acid groups on the pyrazine ring makes this compound a key starting material for the construction of a range of heterocyclic and macrocyclic compounds. These functional groups provide reactive sites for cyclocondensation and other synthetic transformations, enabling the extension of the pyrazine core into larger, more complex systems.

Synthesis of Pyrazine-Fused Heterocycles

While the direct use of this compound in the synthesis of pyrazine-fused heterocycles is not extensively documented in readily available literature, the general reactivity of aminopyrazine derivatives suggests its potential as a precursor. The amino group can act as a nucleophile in reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyridopyrazine structures. Similarly, the carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to generate a variety of fused heterocyclic systems. The synthesis of such fused systems is of significant interest due to their diverse applications in medicinal chemistry and materials science.

Preparation of Azaphthalocyanine Macrocycles

The synthesis of azaphthalocyanines, which are structural analogs of phthalocyanines containing nitrogen atoms in the bridging meso-positions of the macrocycle, typically proceeds through the tetramerization of pyrazine-2,3-dicarbonitrile (B77751) derivatives. While there is no direct evidence of this compound being converted to a dicarbonitrile precursor for this purpose, a related class of compounds, 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, has been synthesized. This synthesis involves a one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile. This suggests a potential, albeit currently undocumented, synthetic pathway where the functional groups of this compound could be chemically modified to yield a suitable dicarbonitrile precursor for azaphthalocyanine synthesis.

Azaphthalocyanines derived from pyrazine precursors exhibit unique electronic and photophysical properties that make them promising candidates for various applications.

Photophysical Properties of Azaphthalocyanines

Azaphthalocyanines containing pyrazine rings display distinct photophysical properties. They are known to exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. The position of the main absorption band, known as the Q-band, is sensitive to the substituents on the pyrazine rings and the central metal ion within the macrocycle. These compounds can also exhibit fluorescence, with the emission wavelength and quantum yield being influenced by the molecular structure. The introduction of pyrazine rings into the azaphthalocyanine core generally leads to a blue-shift of the Q-band compared to their phthalocyanine (B1677752) counterparts. However, appropriate substitution on the periphery of the macrocycle can modulate these properties, leading to materials with tailored light-absorbing and emitting characteristics.

Structure-Property Relationships in Macrocycles

The relationship between the structure of azaphthalocyanine macrocycles and their properties is a critical area of research. Key factors influencing their behavior include the nature of the peripheral substituents, the type of central metal ion, and the degree of aggregation. For instance, bulky substituents can inhibit aggregation, which is often detrimental to their performance in solution-based applications. The electronic nature of the substituents (electron-donating or electron-withdrawing) can significantly alter the energy levels of the frontier molecular orbitals, thereby tuning the absorption and emission wavelengths. Understanding these structure-property relationships is essential for the rational design of new azaphthalocyanine-based materials with optimized performance for specific applications in fields such as nonlinear optics, chemical sensing, and photodynamic therapy.

Vii. Future Research Directions

Development of Novel Synthetic Routes

While existing methods for the synthesis of pyrazine (B50134) derivatives provide a foundation, the development of novel, more efficient, and sustainable synthetic routes for 5-(methylamino)pyrazine-2-carboxylic acid is a crucial area for future research. Current industrial preparations for similar compounds, such as 5-methylpyrazin-2-amine (B1296693) from 5-methyl-2-pyrazinecarboxylic acid, involve multi-step processes that can include azidation and Curtius rearrangement. google.com These routes, while effective, may utilize hazardous reagents and generate significant waste.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Potential Challenges
Catalytic C-H Amination High atom economy, potentially fewer steps. Catalyst development, regioselectivity control.
One-Pot/Tandem Reactions Reduced waste, time, and resource efficiency. Compatibility of reaction conditions and reagents.
Biocatalytic Synthesis High selectivity, mild reaction conditions, environmentally benign. Enzyme discovery and engineering, substrate scope.

Exploration of Advanced Derivatization Strategies

The functional groups present in this compound, namely the carboxylic acid and the secondary amine, offer rich opportunities for derivatization. Future research will likely focus on exploring advanced derivatization strategies to create a diverse library of novel compounds with tailored properties.

The carboxylic acid moiety is a prime target for modifications such as amidation and esterification. rjpbcs.comresearchgate.net Advanced coupling reagents can be employed to link a wide array of amines and alcohols, introducing various functional groups and structural motifs. rjpbcs.com Furthermore, the carboxylic acid can be converted to other functionalities, such as acyl halides or isocyanates, which are versatile intermediates for further transformations.

The methylamino group can undergo reactions such as acylation, alkylation, and arylation to modify the electronic and steric properties of the molecule. These derivatization strategies can be used to fine-tune the compound's characteristics for specific applications.

Table 2: Potential Derivatization Reactions

Functional Group Derivatization Reaction Potential Reagents Resulting Functional Group
Carboxylic Acid Amidation Amines, Coupling Agents (e.g., T3P, EDC) rjpbcs.com Amide
Carboxylic Acid Esterification Alcohols, Acid Catalysts Ester
Methylamino Acylation Acyl Chlorides, Anhydrides Amide
Methylamino Alkylation Alkyl Halides Tertiary Amine

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the chemical transformations of this compound is essential for optimizing existing reactions and designing new ones. Future research should involve in-depth mechanistic studies using a combination of experimental and computational techniques.

For instance, kinetic studies of derivatization reactions can provide valuable insights into the reaction rates and the influence of various parameters such as temperature, solvent, and catalyst. The identification and characterization of reaction intermediates and transition states using spectroscopic methods (e.g., NMR, IR) and computational modeling can elucidate the step-by-step pathway of a transformation. Understanding the electronic effects of the methylamino and carboxylic acid groups on the reactivity of the pyrazine ring is another critical area for investigation.

Computational Design and Prediction of New Materials

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new materials based on the this compound scaffold. researchgate.net Future research in this area will likely involve the use of quantum mechanical calculations and molecular dynamics simulations to predict the properties of novel derivatives and materials.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of designed molecules. This can aid in predicting their reactivity and potential for applications in areas such as organic electronics. Molecular docking studies, as demonstrated with other pyrazine derivatives, can be used to predict the binding interactions of new compounds with specific targets, guiding the design of molecules with desired biological or chemical recognition properties. rjpbcs.comresearchgate.net

Table 3: Computational Methods in Materials Design

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Electronic structure analysis. HOMO/LUMO energies, charge distribution, reactivity indices.
Molecular Dynamics (MD) Simulation of molecular motion. Conformational preferences, intermolecular interactions.
Molecular Docking Prediction of binding modes. Binding affinity, interaction patterns.

Expanded Applications in Non-Biological Chemical Systems

While pyrazine derivatives have been extensively studied for their biological activities, there is significant potential for the application of this compound and its derivatives in non-biological chemical systems. nih.gov Future research should explore these untapped possibilities.

The pyrazine core, with its nitrogen atoms, can act as a ligand for the coordination of metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing.

The aromatic nature of the pyrazine ring, combined with the electronic influence of the substituents, suggests that derivatives of this compound could be investigated as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization is particularly advantageous in this context.

Q & A

Q. What are the established synthetic routes for 5-(Methylamino)pyrazine-2-carboxylic acid, and how do their yields compare under varying conditions?

  • Methodological Answer : Three primary synthetic approaches have been reported:
  • Biocatalytic synthesis : Whole-cell biocatalysis using Bacillus smithii amidase achieves up to 85% yield under optimized conditions (30°C, pH 7.5) via acyltransferase activity .
  • Chemical oxidation : Oxidation of 2,5-dimethylpyrazine with N-chlorosuccinimide (NCS) followed by esterification and hydrolysis yields ~65% product, with critical control of reaction time (4–6 hours) to minimize byproducts .
  • Historical methods : Early oxidation routes using HNO₃ or KMnO₄ yield ≤50% due to side reactions; modern adaptations with vanadate catalysts improve selectivity .
    Recommendation: Biocatalytic methods offer higher efficiency but require precise pH and temperature control.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR spectroscopy : Identifies key functional groups (e.g., carboxylic acid C=O stretch at 1680–1720 cm⁻¹, N-H bending at 1540 cm⁻¹) .
  • NMR spectroscopy : 1^1H NMR resolves methylamino protons (δ 2.8–3.1 ppm) and aromatic pyrazine protons (δ 8.3–8.6 ppm); 13^13C NMR confirms carboxylate carbon at δ 165–170 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (139.12 g/mol) with fragmentation patterns distinguishing regioisomers .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (50 mg/mL) and aqueous blends (e.g., PEG300/Tween-80/saline at 2.5 mg/mL). Avoid polar protic solvents (e.g., water alone) due to precipitation .
  • Storage : Store at −80°C in anhydrous DMSO for 2-year stability; −20°C in lyophilized form retains >90% purity for 1 year .
    Critical note: Repeated freeze-thaw cycles degrade carboxylate functionality; aliquot before storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed oxidation mechanisms involving this compound as a catalyst?

  • Methodological Answer : Conflicting studies suggest either hydroxyl (HO•) or peroxyl (HOO•) radicals as primary oxidants. To resolve:
  • Kinetic isotope effect (KIE) studies : Compare kH/kDk_H/k_D for C-H bond cleavage; KIE >2 supports HO• dominance .
  • EPR spectroscopy : Direct detection of radical intermediates (e.g., spin-trapping with DMPO confirms HO• in acetonitrile systems) .
  • Computational modeling : DFT calculations reveal H-transfer barriers in vanadate-PCA complexes, favoring HO• generation .

Q. What computational approaches are employed to analyze the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • DFT calculations : Predict electron density maps (e.g., HOMO-LUMO gaps) to correlate carboxylate group reactivity with antimycobacterial activity .
  • Molecular docking : Simulate binding affinities to targets like Mycobacterium tuberculosis PanD protease; pyrazine ring π-stacking enhances inhibition .
  • MD simulations : Assess stability of metal-organic frameworks (MOFs) formed with Ln³⁺ ions; open-channel structures correlate with catalytic performance .

Q. What methodological considerations are critical when developing enzyme-linked immunosorbent assays (ELISAs) for detecting this compound in biological matrices?

  • Methodological Answer :
  • Antibody specificity : Use hapten-carrier conjugates (e.g., BSA-linked derivatives) to raise antibodies; validate cross-reactivity via competitive ELISA (<5% with pyrazinamide) .
  • Matrix effects : Pre-treat samples with acetonitrile precipitation to remove proteins; spike recovery rates should exceed 85% in sputum or serum .
  • Limit of detection (LOD) : Optimize horseradish peroxidase (HRP) conjugates to achieve LOD <10 ng/mL, critical for detecting drug-resistant tuberculosis .

Q. How can response surface methodology (RSM) optimize biocatalytic production parameters for this compound derivatives?

  • Methodological Answer :
  • Central composite design : Vary pH (6–8), temperature (25–35°C), and substrate concentration (50–150 mM) to model yield responses .
  • ANOVA validation : Identify significant factors (e.g., pH contributes 45% variance in yield); optimal conditions: pH 7.2, 30°C, 120 mM substrate .
  • Fed-batch scaling : Maintain dissolved oxygen >30% saturation to achieve >90% molar conversion in 24-hour cycles .

Q. What analytical strategies address discrepancies between theoretical and experimental vibrational spectra of this compound complexes?

  • Methodological Answer :
  • Scaling factors : Apply 0.9613–0.967 scaling to DFT-calculated frequencies (B3LYP/6-311+G(d,p)) to match experimental FT-IR peaks .
  • Conformational sampling : Use Monte Carlo methods to account for rotameric states of the methylamino group, reducing RMSD between observed and predicted spectra .
  • Solvent corrections : Incorporate polarizable continuum models (PCM) for DMSO interactions, shifting carboxylate stretches by ±15 cm⁻¹ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.